N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of related N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involves converting various organic acids into corresponding esters, hydrazides, and finally the target compounds through reactions with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
Crystal structure and Hirshfeld surface analysis of similar compounds, such as 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, reveal intricate details of their molecular geometry, including crystallization in specific systems and the presence of three-dimensional networks formed by hydrogen bonds (Kumara et al., 2017).
Chemical Reactions and Properties
The compound's synthesis process, involving steps such as cyclization and nucleophilic substitution, indicates its reactive nature and ability to undergo various chemical transformations to yield biologically active derivatives.
Physical Properties Analysis
Although specific data on "N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide" was not directly found, related compounds' synthesis and structural analysis provide insights into their physical properties, such as solubility and crystallization behavior, which are crucial for understanding their chemical and biological functionalities.
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity with different chemical agents and the formation of various derivatives, highlight their potential for diverse applications in pharmaceuticals and materials science. Their interactions with biological targets can be inferred from their structural features and synthesis pathways.
For a detailed exploration of related compounds and their comprehensive analysis, the cited references provide a wealth of knowledge on their synthesis, molecular structure, and properties (Aziz‐ur‐Rehman et al., 2016); (Kumara et al., 2017).
properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13-6-8-16(9-7-13)26-11-10-17(23)20-19-22-21-18(25-19)14-4-3-5-15(12-14)24-2/h3-9,12H,10-11H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSORVQGNSGURE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide |
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